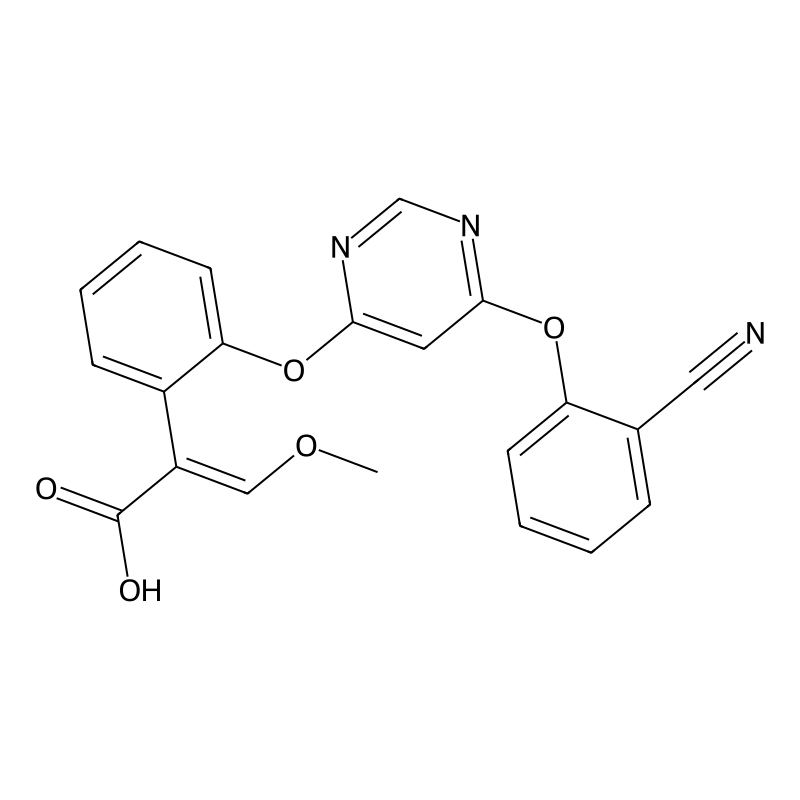Azoxystrobin acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Azoxystrobin is a systemic fungicide belonging to the class of compounds known as β-methoxyacrylates, derived from naturally occurring strobilurins. Its chemical formula is C22H17N3O5, and it exhibits a broad spectrum of activity against various fungal pathogens affecting crops. Azoxystrobin functions by inhibiting mitochondrial respiration in fungi, thus preventing energy production essential for their growth and reproduction. This compound is particularly effective against diseases such as leaf spot, powdery mildew, and downy mildew, making it widely utilized in agricultural practices globally .
Detection and Exposure Assessment:
Azoxystrobin acid, a primary metabolite of the fungicide Azoxystrobin, has gained significance in scientific research due to its potential as a biomarker for Azoxystrobin exposure. Studies have shown that Azoxystrobin acid is more frequently detected in human urine compared to the parent compound itself, suggesting its potential as a more sensitive indicator of exposure. This finding is crucial for assessing human exposure to Azoxystrobin, particularly in vulnerable populations like children and pregnant women PubMed: .
Environmental Fate and Persistence:
Research is ongoing to understand the environmental fate and persistence of Azoxystrobin acid. Studies suggest that it degrades in soil and water but may persist for extended periods, raising concerns about potential environmental contamination FAO: . Further research is needed to fully elucidate its environmental behavior and potential ecological impacts.
Potential Neurotoxicity:
Recent research has investigated the potential neurotoxic effects of Azoxystrobin acid. In vitro studies using human embryonic brain cells have shown that Azoxystrobin acid exposure can induce cell death at concentrations relevant to environmental exposure levels. These findings raise concerns about the potential neurodevelopmental impact of Azoxystrobin exposure, particularly in children PMC: . However, further research is necessary to confirm these findings and understand the mechanisms of potential neurotoxicity.
The primary mechanism of action of azoxystrobin involves its role as a Quinone Outside Inhibitor. It binds to the cytochrome b-c1 complex within the mitochondrial electron transport chain, specifically at the quinol outer binding site. This binding inhibits the transfer of electrons, effectively blocking ATP production and leading to fungal cell death .
In terms of degradation, azoxystrobin undergoes hydrolysis and photodegradation in various environments. The half-life of azoxystrobin can vary significantly depending on environmental conditions; for instance, it has a half-life of approximately 11 to 17 days in aquatic environments and can persist longer in soils under certain conditions .
Azoxystrobin has demonstrated effectiveness against a wide range of fungal pathogens, including those belonging to the Ascomycota, Deuteromycota, and Basidiomycota groups. Its systemic nature allows it to move through plant tissues, providing protection even to parts not directly exposed to treatment. The compound's unique mode of action contributes to its broad-spectrum efficacy and rapid adoption in agricultural settings .
The synthesis of azoxystrobin involves several key steps:
- Starting Materials: The synthesis begins with the preparation of an aryl chloride intermediate.
- Ullmann-type Etherification: This method is employed to introduce structural diversity by reacting the aryl chloride with substituted phenols.
- Final Steps: The choice of 2-cyano phenol as a reactant was pivotal after extensive testing revealed its fungicidal properties.
The synthetic pathway allows for the creation of various analogs while retaining the core structure necessary for biological activity .
Azoxystrobin is primarily used in agriculture as a fungicide for crops such as grapes, potatoes, and cereals. Its applications include:
- Crop Protection: Effective against numerous fungal diseases.
- Systemic Treatment: Protects parts of plants not directly treated.
- Resistance Management: Its single-site action requires careful application strategies to prevent resistance development among fungal populations .
The annual sales of azoxystrobin exceed $500 million due to its widespread use and effectiveness .
Research indicates that azoxystrobin interacts with various environmental factors that influence its degradation and efficacy. Studies have shown that microbial metabolism plays a significant role in its breakdown in soil environments. Additionally, photodegradation processes can alter its chemical structure and reduce its effectiveness over time .
Moreover, the compound's interaction with non-target organisms has been extensively studied due to its potential ecological impacts. For instance, azoxystrobin has been found to be highly toxic to certain aquatic organisms, prompting investigations into its environmental fate and transport mechanisms .
Azoxystrobin shares similarities with other strobilurin fungicides but possesses unique characteristics that set it apart:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Pyraclostrobin | C22H22N2O5 | More effective against specific fungal strains; slightly different mode of action. |
| Trifloxystrobin | C21H21F3N3O5 | Exhibits higher photostability; used in turf management. |
| Kresoxim-methyl | C18H19N3O4 | Similar mode of action but less systemic movement in plants. |
Azoxystrobin's broad-spectrum efficacy and systemic properties make it particularly valuable in agricultural applications compared to these similar compounds .
XLogP3
Wikipedia
Use Classification
Environmental transformation -> Pesticide transformation products (metabolite, successor)








